2-(Trifluoromethylthio)toluene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

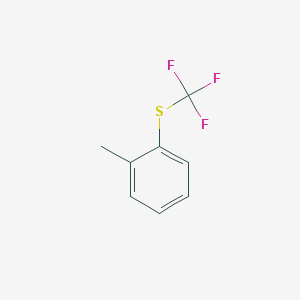

“2-(Trifluoromethylthio)toluene” is a chemical compound with the molecular formula C8H7F3S . It has an average mass of 192.201 Da and is used for research purposes.

Synthesis Analysis

The synthesis of “2-(Trifluoromethylthio)toluene” or similar compounds often involves complex organic reactions . For instance, the synthesis of thiophene derivatives, which are structurally similar to “2-(Trifluoromethylthio)toluene”, involves heterocyclization of various substrates .

Molecular Structure Analysis

The molecular structure of “2-(Trifluoromethylthio)toluene” consists of 8 carbon atoms, 7 hydrogen atoms, 3 fluorine atoms, and 1 sulfur atom . The density of this compound is 1.25g/cm3 .

Chemical Reactions Analysis

The chemical reactions involving “2-(Trifluoromethylthio)toluene” or similar compounds can be complex and varied . For example, the trifluoromethylation of carbon-centered radical intermediates is a common reaction involving compounds with a trifluoromethyl group .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Trifluoromethylthio)toluene” include a molecular weight of 192.201 Da and a density of 1.25g/cm3 . The boiling point is 123.7ºC at 760mmHg .

Applications De Recherche Scientifique

- Application : This study explores the potential application of ionic liquids as hydrophobic modifiers for the adsorption of toluene under a high-humidity environment .

- Method : Hydrophobic activated carbons were prepared using 1-butyl-3-methylimidazolium hexafluorophosphate (BMIMPF 6) to adsorb toluene . The adsorption performance and mechanism of the resulting ionic liquid-modified activated carbon for toluene were evaluated .

- Results : The toluene adsorption capacity of BMIMPF 6 -AC-H was 1.53 times higher than that of original activated carbon, while the adsorption capacity for water vapor was only 37.30% of it at 27 °C and 77% RH .

- Application : Catalytic oxidation is an effective technology for toluene degradation as it oxidizes it to CO2 and does not deliver other pollutants to the environment .

- Method : Various factors that influence the catalytic activities, such as morphology and structure, preparation methods, specific surface area, relative humidity, and coke formation, are discussed .

- Results : This paper highlights the recent progressive advancement of the catalysts for toluene oxidation .

- Application : Trifluoromethyl sulfonyl chloride (CF 3 SO 2 Cl 1b) has been known as a useful source for the CF 3 radical .

- Method : Direct C–H trifluoromethylation of enamides 7 with CF 3 SO 2 Cl 1b by photoredox catalysis .

- Results : This is an intriguing reaction from the aspect of functionalization of enamides .

Adsorption of Toluene by Ionic Liquid-Modified AC in High-Humidity Exhaust Gas

Catalytic Oxidation of Toluene

Trifluoromethylation by Visible-Light-Driven Photoredox Catalysis

- Application : Trifluoromethyl (TFM, -CF3) groups have been incorporated into various FDA-approved drugs over the past 20 years . These drugs have been used for various diseases and disorders .

- Method : The specific methods of synthesis vary depending on the drug molecule. However, the common feature is the incorporation of the trifluoromethyl group into the drug molecule .

- Results : Numerous FDA-approved drugs containing trifluoromethyl groups have been developed and used successfully in the treatment of various diseases and disorders .

- Application : Trifluorotoluene is used as a synthetic intermediate in the production of pesticides and pharmaceuticals . A derivative of trifluorotoluene, 3-aminobenzotrifluoride, is the precursor to the herbicide fluometuron .

- Method : Trifluorotoluene is synthesized via nitration followed by reduction to meta-H2NC6H4CF3 .

- Results : The resulting 3-aminobenzotrifluoride is then converted to the herbicide fluometuron .

- Application : Trifluorotoluene is similar to dichloromethane in standard acylation, tosylation, and silylation reactions . It is used as a solvent in mild Lewis-acid catalyzed reactions, such as the Friedel-Crafts preparations .

- Method : Trifluorotoluene is used as a solvent in various organic reactions .

- Results : Trifluorotoluene has been found to be a useful alternative to dichloromethane, especially when conditions require higher boiling solvents .

FDA-Approved Trifluoromethyl Group-Containing Drugs

Trifluorotoluene as a Synthetic Intermediate

Trifluorotoluene as a Low Toxicity Alternative to Dichloromethane

Orientations Futures

The trifluoromethyl group, which is present in “2-(Trifluoromethylthio)toluene”, is gaining importance in various fields such as pharmaceuticals, agrochemicals, and materials . This suggests that research and development involving “2-(Trifluoromethylthio)toluene” and similar compounds will continue to be a significant area of focus in the future .

Propriétés

IUPAC Name |

1-methyl-2-(trifluoromethylsulfanyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3S/c1-6-4-2-3-5-7(6)12-8(9,10)11/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDOBUJQKSMQKPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1SC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60541065 |

Source

|

| Record name | 1-Methyl-2-[(trifluoromethyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Trifluoromethylthio)toluene | |

CAS RN |

1736-75-0 |

Source

|

| Record name | 1-Methyl-2-[(trifluoromethyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.